

An In-depth Technical Guide to the Physicochemical Properties of Cbz-Protected Azetidines

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Compound of Interest

Compound Name: 1-Cbz-3-Hydroxyazetidine

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This technical guide provides a comprehensive overview of the core physicochemical properties of azetidines protected with a carboxybenzyl (Cbz) group. Azetidines are saturated four-membered heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile scaffolds in drug design. The Cbz protecting group is frequently employed during the synthesis of complex molecules containing an azetidine moiety to mask the reactivity of the nitrogen atom. Understanding the physicochemical properties of these intermediates is crucial for optimizing reaction conditions, purification strategies, and for predicting their behavior in various chemical and biological environments.

This guide summarizes available quantitative data, details relevant experimental protocols for property determination, and provides a visualization of the role of Cbz-protected azetidines in synthetic workflows.

Physicochemical Properties of Cbz-Protected Azetidines

The following tables summarize the available physicochemical data for a selection of Cbzprotected azetidines. It is important to note that a significant portion of the available data is



computational (predicted) rather than experimentally determined, reflecting the common use of these compounds as transient intermediates in multi-step syntheses.

Table 1: Lipophilicity and pKa of Cbz-Protected Azetidines

Compound Name	Molecular Formula	LogP (XLogP3)	рКа	Data Type
(2S)-1- (Benzyloxycarbo nyl)azetidine-2- carboxylic acid	C12H13NO4	1.4[1]	3.99 (Predicted) [2][3]	Computed/Predic ted
Benzyl 3- aminoazetidine- 1-carboxylate	C11H14N2O2	0.5[4]	Not Available	Computed
Benzyl azetidin- 3-ylcarbamate	C11H14N2O2	0.8[5]	Not Available	Computed
Benzyl 3- hydroxyazetidine -1-carboxylate	С11Н13NО3	Not Available	Not Available	-
Benzyl 3- oxoazetidine-1- carboxylate	C11H11NO3	Not Available	Not Available	-

Table 2: Physical Properties of Cbz-Protected Azetidines



Compoun d Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility	Data Type
(2S)-1- (Benzyloxy carbonyl)a zetidine-2- carboxylic acid	C12H13NO4	235.24[1]	Not Available	421.2 (Predicted) [2]	Not Available	Predicted
Benzyl 3- aminoazeti dine-1- carboxylate	C11H14N2O	206.24[4]	Not Available	Not Available	Not Available	-
Benzyl azetidin-3- ylcarbamat e	C11H14N2O	206.24[5]	Not Available	Not Available	Not Available	-
Benzyl 3- hydroxyaze tidine-1- carboxylate	С11Н13NО3	207.23[6]	Solid (Appearan ce)[7]	356.687 (at 760 mmHg)[7]	Not Available	Experiment al (Appearan ce, Boiling Point)
Benzyl 3- oxoazetidin e-1- carboxylate	С11Н11NО3	205.21[8]	Not Available	Not Available	Not Available	-

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for many Cbz-protected azetidines are scarce in the literature, the following are detailed, standard methodologies for determining the key physicochemical properties discussed in this guide.



Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline solid.[7][9][10][11][12]

- Principle: DSC measures the difference in heat flow between a sample and a reference as a
 function of temperature. When the sample melts, it absorbs energy, resulting in an
 endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting
 point.
- Instrumentation: A differential scanning calorimeter.
- Procedure:
 - A small amount of the Cbz-protected azetidine (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
 - The pan is hermetically sealed.
 - An empty sealed pan is used as a reference.
 - The sample and reference are placed in the DSC cell.
 - A temperature program is initiated, typically with a linear heating rate of 2-10 °C/min.
 - The heat flow to the sample is recorded as a function of temperature.
 - The melting point is determined by analyzing the resulting thermogram. The onset of the melting endotherm is generally reported as the melting point.
- Data Analysis: The peak of the endotherm indicates the melting temperature, and the area under the peak corresponds to the enthalpy of fusion. A broad melting peak can indicate the presence of impurities.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method



The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[3][13][14][15][16]

- Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (n-octanol and water) at equilibrium.
- Materials:
 - High-purity n-octanol and water.
 - The Cbz-protected azetidine of interest.
 - Volumetric flasks, separatory funnels, and a mechanical shaker.
 - An analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

- n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.
- A stock solution of the Cbz-protected azetidine is prepared in one of the phases (typically the one in which it is more soluble).
- A known volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.
- The funnel is shaken at a constant temperature until equilibrium is reached (typically for several hours).
- The mixture is allowed to stand to ensure complete phase separation.
- The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
- Calculation: LogP = log10 ([Concentration in octanol] / [Concentration in water])

Determination of pKa by UV-Vis Spectrophotometry



For compounds containing a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.[2][17][18][19][20]

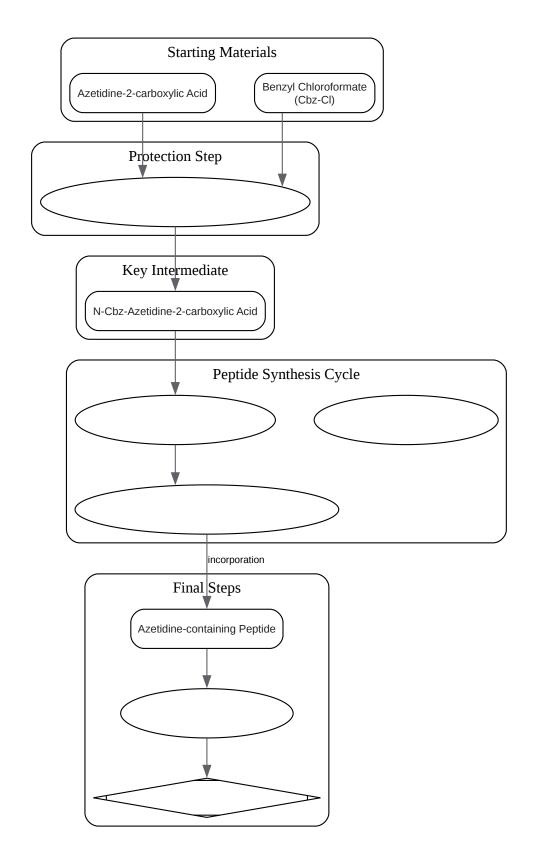
- Principle: The method relies on the difference in the UV-Vis absorbance spectra of the
 protonated and deprotonated forms of the molecule. By measuring the absorbance at a
 specific wavelength across a range of pH values, a titration curve can be generated from
 which the pKa can be determined.
- Instrumentation: A UV-Vis spectrophotometer and a pH meter.
- Procedure:
 - A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
 - A stock solution of the Cbz-protected azetidine is prepared in a suitable solvent (e.g., methanol or DMSO).
 - Aliquots of the stock solution are added to each buffer solution to a constant final concentration. The amount of organic co-solvent should be kept low (typically <1%) to minimize its effect on the pKa.
 - The UV-Vis spectrum of each solution is recorded.
 - The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.
- Data Analysis: The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This corresponds to the inflection point of the sigmoidal curve of absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.

Visualization of Synthetic Workflow

Cbz-protected azetidines are primarily utilized as building blocks in organic synthesis, particularly in the construction of peptidomimetics and other complex bioactive molecules.[13] [21][22][23] The following diagram illustrates a generalized workflow for the incorporation of a



Cbz-protected azetidine-2-carboxylic acid into a peptide chain, a common application in drug discovery.





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Synthetic workflow for utilizing Cbz-protected azetidines.

This workflow highlights the critical role of the Cbz protecting group in enabling the controlled, stepwise assembly of complex molecules. The protection step allows for the selective activation of the carboxylic acid group for peptide bond formation without interference from the azetidine nitrogen. The Cbz group is then removed in a later step to yield the final target molecule.

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